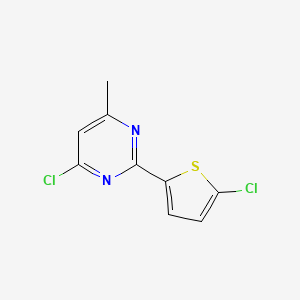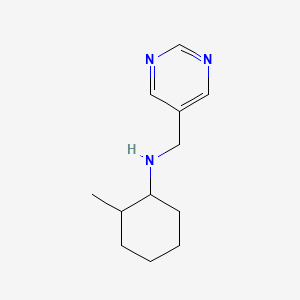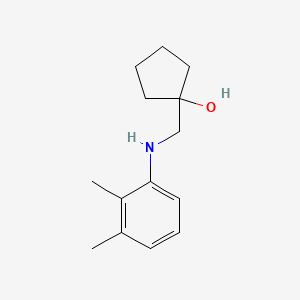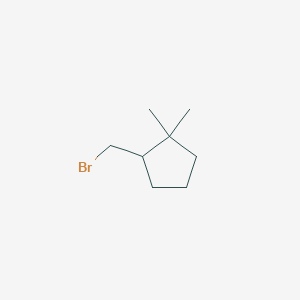
2-(Bromomethyl)-1,1-dimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,1-dimethylcyclopentane is an organic compound that belongs to the class of alkyl halides It features a bromomethyl group attached to a cyclopentane ring, which is further substituted with two methyl groups at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions. The use of less toxic solvents and safer reaction conditions is also a focus in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,1-dimethylcyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Alcohols, carboxylic acids, and hydrocarbons are formed depending on the reagents used
Applications De Recherche Scientifique
2-(Bromomethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,1-dimethylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a cyclopentane ring.
2-Bromobenzyl bromide: Contains a benzyl group instead of a cyclopentane ring.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate group instead of a cyclopentane ring
Uniqueness
2-(Bromomethyl)-1,1-dimethylcyclopentane is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to aromatic or acyclic analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Propriétés
Formule moléculaire |
C8H15Br |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H15Br/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
KCPYDIHBGDTVPG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


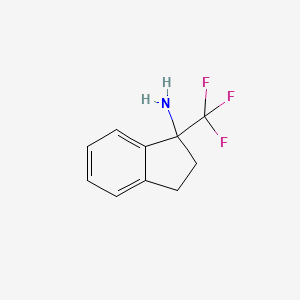
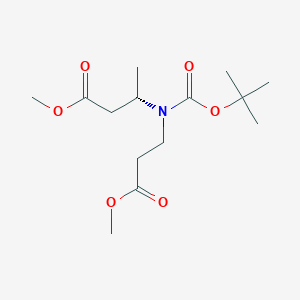

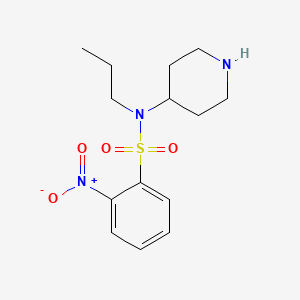
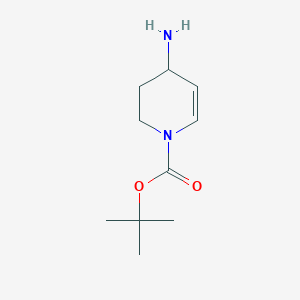
![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)
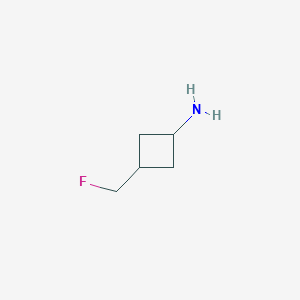
![3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)
